molecular formula C23H32N4O4S2 B2387811 9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide CAS No. 864841-65-6

9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide

Cat. No. B2387811
CAS RN: 864841-65-6
M. Wt: 492.65
InChI Key: UQLYXHSELSEALH-UHFFFAOYSA-N
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Description

9-hydrazono-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of fluorene and has two sulfonamide groups attached to it.

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Research on sulfonated polyimides derived from fluorene derivatives has demonstrated their potential as proton exchange membranes in fuel cells. These materials exhibit proton conductivities similar to or higher than those of Nafion 117 under various humidity conditions, making them promising candidates for fuel cell applications (Guo et al., 2002). Similarly, sulfonated poly(arylene ether sulfone) copolymers containing fluorene units have shown high proton conductivity and good overall properties as polymer electrolyte membrane materials, further underscoring the relevance of fluorene derivatives in fuel cell technology (Wang et al., 2011).

Aqueous Organic Reactions

The palladium complex of disulfonated fluorene ligands has been identified as a highly active catalyst for aqueous Suzuki coupling reactions. This highlights the role of fluorene derivatives in facilitating efficient, environmentally friendly organic syntheses (Fleckenstein & Plenio, 2007).

Organic Electronics and Photophysics

Fluorene and its derivatives are key components in the development of materials for organic electronics. Studies on the synthesis and spectral properties of merocyanine dyes based on fluorene derivatives have contributed to understanding the electronic and optical behavior of these compounds, which is crucial for designing advanced optical and electronic devices (Kurdyukova et al., 2012).

Advanced Materials Synthesis

The development of novel synthetic routes to fluorene derivatives, including polyfluorenes without monoalkylfluorene defects, has implications for the production of high-purity materials for electronic applications. These advancements in synthesis techniques are essential for minimizing defects that can affect the performance of polyfluorene-based devices (Cho et al., 2007).

properties

IUPAC Name

9-hydrazinylidene-2-N,7-N-bis(3-methylbutyl)fluorene-2,7-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4S2/c1-15(2)9-11-25-32(28,29)17-5-7-19-20-8-6-18(33(30,31)26-12-10-16(3)4)14-22(20)23(27-24)21(19)13-17/h5-8,13-16,25-26H,9-12,24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYXHSELSEALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NN)C=C(C=C3)S(=O)(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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